molecular formula C21H24N4O2S B305297 2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No. B305297
M. Wt: 396.5 g/mol
InChI Key: JXOBQDCYLLVOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. It belongs to the family of small molecule inhibitors that target the transient receptor potential vanilloid 1 (TRPV1) ion channel.

Mechanism of Action

2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide acts by selectively inhibiting the TRPV1 ion channel, which is involved in the transmission of pain signals. TRPV1 is expressed in sensory neurons and is activated by various stimuli, including heat, acid, and capsaicin. Activation of TRPV1 leads to the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which transmit pain signals to the central nervous system. By inhibiting TRPV1, this compound reduces the release of these neurotransmitters, thereby reducing pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It selectively inhibits the TRPV1 ion channel, without affecting other ion channels or receptors. It has also been shown to reduce the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain transmission. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It selectively targets the TRPV1 ion channel, which makes it a valuable tool for investigating the role of TRPV1 in pain transmission. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide. One area of focus is the development of new pain therapies based on the selective inhibition of the TRPV1 ion channel. This compound may also have potential applications in the treatment of other conditions, such as neuropathic pain and cancer. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects. Finally, the development of new synthesis methods and formulations may help to improve the effectiveness and stability of this compound for use in lab experiments and clinical applications.

Synthesis Methods

2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is synthesized using a multi-step process, which involves the condensation of 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base, followed by purification and isolation of the final product. The synthesis method has been optimized to ensure high yields and purity of the product.

Scientific Research Applications

2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to selectively inhibit the TRPV1 ion channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the development of new pain therapies. This compound has also been investigated for its potential use in the treatment of other conditions, such as neuropathic pain, osteoarthritis, and cancer.

properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[4-ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H24N4O2S/c1-4-25-19(13-27-17-10-7-8-15(2)12-17)23-24-21(25)28-14-20(26)22-18-11-6-5-9-16(18)3/h5-12H,4,13-14H2,1-3H3,(H,22,26)

InChI Key

JXOBQDCYLLVOLB-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)COC3=CC=CC(=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)COC3=CC=CC(=C3)C

Origin of Product

United States

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